1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole

Description

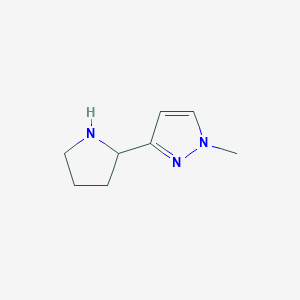

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-pyrrolidin-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11-6-4-8(10-11)7-3-2-5-9-7/h4,6-7,9H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEDIUXXQKUSRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 1 Methyl 3 Pyrrolidin 2 Yl 1h Pyrazole

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms in a molecule. Both ¹H and ¹³C NMR would be essential for the characterization of 1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrazole (B372694) ring, the pyrrolidine (B122466) ring, and the N-methyl group.

Pyrazole Protons: The 1-methyl-3-substituted pyrazole ring has two aromatic protons. Based on data for similar 1-methylpyrazole (B151067) derivatives, the proton at the C4 position would likely appear as a doublet, and the proton at the C5 position as another doublet. chemicalbook.com The coupling constant between these two protons would be in the range of 2-3 Hz.

N-Methyl Protons: The N-methyl group attached to the pyrazole ring would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. chemicalbook.com

Pyrrolidine Protons: The pyrrolidine ring contains a chiral center at the C2 position, which complicates the spectrum. The protons on the pyrrolidine ring would exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The proton at the C2 position, being adjacent to the pyrazole ring, would likely be deshielded and appear at a lower field compared to the other pyrrolidine protons. The NH proton of the pyrrolidine ring would appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms.

Pyrazole Carbons: The pyrazole ring would show three signals for the C3, C4, and C5 carbons. The C3 carbon, being attached to the pyrrolidine ring, and the C5 carbon would appear at a lower field compared to the C4 carbon. chemicalbook.com

N-Methyl Carbon: The N-methyl carbon would give a signal in the aliphatic region.

Pyrrolidine Carbons: The five carbon atoms of the pyrrolidine ring would give rise to distinct signals, with their chemical shifts influenced by their position relative to the nitrogen atom and the pyrazole substituent.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-H4 | ~6.2 (d) | ~105 |

| Pyrazole-H5 | ~7.4 (d) | ~130 |

| Pyrazole-N-CH₃ | ~3.9 (s) | ~35 |

| Pyrrolidine-H2 | Multiplet | ~60 |

| Pyrrolidine-CH₂ | Multiplets | ~25-55 |

| Pyrrolidine-NH | Broad singlet | - |

| Pyrazole-C3 | - | ~150 |

| Pyrazole-C4 | - | ~105 |

| Pyrazole-C5 | - | ~130 |

| Pyrrolidine-C2 | - | ~60 |

| Pyrrolidine-C3 | - | ~25 |

| Pyrrolidine-C4 | - | ~25 |

| Pyrrolidine-C5 | - | ~47 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

N-H Stretching: A key feature would be the N-H stretching vibration of the secondary amine in the pyrrolidine ring, which typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and pyrrolidine groups would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. mdpi.com

C-N Stretching: The C-N stretching vibrations for both the pyrazole and pyrrolidine rings would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Pyrrolidine) | 3300-3500 |

| Aromatic C-H Stretch (Pyrazole) | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=N, C=C Stretch (Pyrazole) | 1400-1600 |

| C-N Stretch | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₈H₁₃N₃). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation pattern would likely involve the cleavage of the bond between the pyrazole and pyrrolidine rings, as well as fragmentation of the pyrrolidine ring itself. Common fragments would include the 1-methyl-pyrazole cation and the pyrrolidinyl cation.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 152.1182 |

| [M+Na]⁺ | 174.1002 |

Note: Predicted m/z values are for the most abundant isotopes.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles, revealing the absolute configuration of the chiral center at C2 of the pyrrolidine ring and the preferred conformation of the molecule in the solid state.

This technique would allow for the unambiguous assignment of the stereochemistry as either (R)- or (S)-1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole. Furthermore, it would reveal the puckering of the pyrrolidine ring and the relative orientation of the pyrazole and pyrrolidine rings. Intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group, would also be elucidated, providing insight into the crystal packing. While no specific crystal structure for this compound has been reported in the public domain, analysis of related structures, such as those of other substituted pyrazoles and pyrrolidines, can provide a basis for understanding the likely solid-state conformation. researchgate.net

Conformational Preferences and Stereoisomerism of the Pyrrolidine Ring

The pyrrolidine ring is not planar and exists in a puckered conformation to relieve ring strain. The two most common puckered conformations are the "envelope" and "twist" forms. The substituents on the ring significantly influence the preferred conformation. For 2-substituted pyrrolidines, the substituent can adopt either a pseudo-axial or a pseudo-equatorial position.

The presence of the 1-methyl-1H-pyrazol-3-yl group at the C2 position will dictate the conformational equilibrium of the pyrrolidine ring. Steric interactions between the pyrazole substituent and the protons on the pyrrolidine ring will play a crucial role in determining the lowest energy conformation. Computational modeling and variable-temperature NMR studies would be valuable in determining the energetic barriers between different conformers and the population of each conformer in solution.

Due to the chiral center at C2, this compound exists as a pair of enantiomers: (R)- and (S)-. These enantiomers will have identical spectroscopic properties in achiral media but will interact differently with other chiral molecules.

Tautomeric Forms and Protonation States of the Pyrazole Heterocycle

While the pyrazole ring in this compound is N-methylated, which prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, the basic nitrogen atom at the N2 position can be protonated. Pyrazole itself is a weak base, and the presence of the electron-donating methyl group and the pyrrolidinyl group may slightly increase its basicity.

In acidic conditions, the pyrazole ring can be protonated to form a pyrazolium (B1228807) cation. This protonation would significantly alter the electronic properties of the pyrazole ring and would be readily observable by NMR spectroscopy, with a downfield shift of the pyrazole ring protons and carbons.

The pyrrolidine nitrogen is also basic and can be protonated. The relative basicity of the two nitrogen atoms (pyrazole N2 and pyrrolidine N) would determine the site of initial protonation. This can be investigated through acid-base titration and spectroscopic studies at varying pH.

Computational Chemistry and Molecular Modeling Studies of 1 Methyl 3 Pyrrolidin 2 Yl 1h Pyrazole

Quantum Mechanical Calculations (e.g., DFT) for Electronic and Structural Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic and structural properties of a molecule. eurasianjournals.com DFT is favored for its balance of computational efficiency and accuracy in analyzing the electronic structure of organic compounds like pyrazole (B372694) derivatives. eurasianjournals.com For 1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole, DFT would be employed to determine its most stable three-dimensional conformation (optimized geometry), vibrational frequencies, and various electronic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting intermolecular interactions. researchgate.net

In studies of other pyrazole derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been successfully used to correlate theoretical data with experimental results, confirming molecular structures and predicting reactivity. tandfonline.com For instance, the analysis of global reactivity descriptors such as hardness, softness, and electrophilicity provides a quantitative measure of the molecule's stability and reactivity. nih.gov

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.0 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 4.5 to 5.5 |

| Hardness (η) | Resistance to change in electron distribution; calculated as (ELUMO - EHOMO) / 2. | 2.25 to 2.75 |

| Softness (S) | The reciprocal of hardness; indicates higher reactivity. | 0.18 to 0.22 |

| Electronegativity (χ) | The power of an atom to attract electrons to itself; calculated as -(EHOMO + ELUMO) / 2. | 3.75 to 4.75 |

| Electrophilicity (ω) | A measure of energy lowering when the system accepts electrons; calculated as χ² / (2η). | 2.5 to 3.5 |

Note: The values in this table are representative examples based on DFT studies of various pyrazole derivatives and serve to illustrate the type of data generated for this compound. Actual values would require specific calculations. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Target Interactions

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movement of atoms and molecules, providing crucial information on the conformational flexibility of this compound and the stability of its interactions with biological targets, such as proteins or nucleic acids. eurasianjournals.comnih.gov

In a typical MD study, the ligand (the pyrazole compound) is placed in the binding site of a target protein, and the system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectories of atoms over a set period, often nanoseconds, revealing how the ligand-protein complex behaves. tandfonline.com Key analyses include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bonds to understand the persistence of key interactions. nih.gov

For example, MD simulations performed on novel pyrazole-containing imide derivatives targeting the Hsp90α protein were used to explore the most likely and stable binding mode of the compound within the protein's active site. nih.govtandfonline.com Such simulations are critical to validate the results of molecular docking and to ensure that the predicted binding pose is stable over time. nih.gov

Molecular Docking for Binding Mode Prediction and Relative Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule like this compound might bind to the active site of a target protein. researchgate.net The process involves sampling a vast number of possible conformations of the ligand within the protein's binding pocket and scoring them based on their binding affinity, which is often expressed as a binding energy (kcal/mol). nih.govresearchgate.net

The pyrazole scaffold is a key component of many kinase inhibitors. nih.gov Therefore, this compound could be docked into the ATP-binding site of various kinases, such as Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or Aurora A kinase, to predict its inhibitory potential. nih.govresearchgate.net Docking studies on pyrazole derivatives have revealed key interactions, such as hydrogen bonds with hinge region residues and hydrophobic interactions within the binding pocket, that are crucial for inhibitory activity. nih.govnih.gov These studies provide a rational basis for understanding structure-activity relationships (SAR) and for designing more potent analogs. frontiersin.org

| Compound Class | Protein Target (PDB ID) | Example Binding Energy (kcal/mol) | Key Interactions Noted |

| Pyrazole-thiadiazole | VEGFR-2 (2QU5) | -10.09 | Hydrogen bonds, Hydrophobic contacts |

| Pyrazole-thiadiazole | Aurora A (2W1G) | -8.57 | Hydrogen bonds |

| Pyrazole-carboxamide | CDK2 (2VTO) | -10.35 | vdW + Hbond + desolv energy |

| Pyrazolo[3,4-d]pyrimidine | EGFR (1M17) | -10.36 | Strong binding interactions |

| Pyrazole-Indole | Tubulin (3E22) | -8.90 | Colchicine-binding site interactions |

| Pyrazole-Imide | Hsp90α (1UYK) | - | Interactions with key residues |

Note: This table presents illustrative data from docking studies of various pyrazole derivatives against different protein targets to demonstrate the type of information obtained. The specific binding affinity of this compound would depend on the target studied. nih.govnih.govresearchgate.netijpsr.commdpi.com

In Silico Screening and Virtual Library Design for Analog Exploration

The core structure of this compound can serve as a scaffold for the design of virtual compound libraries. drugdesign.org In silico screening and virtual library design are powerful strategies to explore a vast chemical space for analogs with improved potency, selectivity, or pharmacokinetic properties without the immediate need for extensive synthesis. mdpi.com

A virtual library can be created by enumerating various chemical substituents at different positions on the pyrazole and pyrrolidine (B122466) rings. For instance, different functional groups (R-groups) could be computationally added to the N1-methyl position of the pyrazole, the C5 position of the pyrazole, or the nitrogen of the pyrrolidine ring. This enumerated library, potentially containing thousands of virtual compounds, can then be screened against a specific biological target using high-throughput molecular docking. drugdesign.org Compounds with the most promising docking scores and interaction patterns are then prioritized for synthesis and experimental testing. This approach has been successfully used to discover potent inhibitors based on purine and diaminopyrimidine scaffolds. drugdesign.org

Predictive Modeling of Pharmacologically Relevant Interactions

Beyond single-target interactions, computational models can predict a compound's broader pharmacological profile, including its potential targets, off-targets, and selectivity.

For a novel compound like this compound, its biological targets may not be known. Target identification methods, such as reverse docking or server-based tools like PharmMapper, can predict potential protein targets by screening the compound against a large database of protein structures. nih.gov This approach was used to identify Heat Shock Protein 90α (Hsp90α) as a potential target for a series of pyrazole-containing imide derivatives. nih.gov Identifying potential "off-targets" (unintended biological targets) is equally important, as interactions with these proteins can lead to undesirable side effects. This in silico profiling helps in assessing the potential therapeutic applications and risks associated with a new chemical entity early in the discovery process.

Selectivity is a critical attribute of a successful drug, as it minimizes off-target effects. Many pyrazole derivatives have been developed as selective inhibitors of specific protein kinases. nih.govnih.govnih.gov Computational modeling plays a key role in achieving this selectivity. By comparing the binding modes and interaction energies of this compound across different members of a protein family (e.g., various Janus kinases like JAK1, JAK2, JAK3), researchers can predict its selectivity profile. nih.gov For example, subtle differences in the amino acid composition of the binding sites between kinase subtypes can be exploited. Structure-based design can then be used to introduce modifications to the pyrazole scaffold that enhance interactions with the desired target while weakening interactions with others, thus improving the selectivity profile. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substitutions on the Pyrazole (B372694) Ring on Biological Activity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold whose biological activity can be finely tuned by the nature and position of its substituents. mdpi.commdpi.com Electrophilic substitution typically occurs at the C4 position, while nucleophilic attacks are more common at the C3 and C5 positions. nih.gov The substitution pattern on the pyrazole ring significantly influences the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby dictating its interaction with biological targets.

Research on various pyrazole-containing compounds has demonstrated that substitutions at the C4 and C5 positions are particularly critical for modulating biological activity. For instance, in a series of 3,5-diaryl pyrazole derivatives, the nature of the substituent on the phenyl ring at the C5 position was found to be a key determinant of inhibitory activity against certain enzymes. nih.gov While a simple phenyl group can confer significant potency, the introduction of other residues of varying sizes, such as methyl or benzyl (B1604629) groups, can sometimes lead to a decrease in activity. nih.gov Conversely, incorporating a cyclopentyl moiety at this position has been shown to maintain or even enhance activity, suggesting that the size and conformation of the substituent are crucial for optimal binding. nih.gov

The electronic nature of the substituents also plays a vital role. Electron-withdrawing groups on the pyrazole ring can increase the acidity of the N1-proton, while electron-donating groups can enhance the basicity of the ring nitrogens. mdpi.com These modifications can alter the pKa of the molecule, influencing its ionization state at physiological pH and, consequently, its ability to interact with target proteins through hydrogen bonds or ionic interactions. For example, the introduction of acidic moieties has been shown to increase activity against certain metalloproteases. nih.gov

Below is an illustrative data table summarizing the impact of hypothetical substitutions at the C4 and C5 positions of the pyrazole ring on biological activity, based on general findings in the literature.

| Compound ID | R1 (C4-Position) | R2 (C5-Position) | Relative Potency |

| 1a | H | Phenyl | High |

| 1b | H | Methyl | Low |

| 1c | H | Cyclopentyl | High |

| 1d | Bromo | Phenyl | Moderate |

| 1e | Methoxy | Phenyl | Moderate |

Influence of Pyrrolidine (B122466) Substituents and Stereochemistry on Compound Potency and Selectivity

The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in many natural products and pharmaceutical agents. mappingignorance.org Its stereochemistry and substitution pattern are critical determinants of a compound's biological activity, influencing both potency and selectivity. mappingignorance.orgnih.gov The presence of a stereocenter at the C2 position of the pyrrolidine ring in 1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole means that the compound can exist as two enantiomers, (R) and (S), which can exhibit significantly different pharmacological profiles.

The specific three-dimensional arrangement of substituents on the pyrrolidine ring dictates how the molecule fits into the binding pocket of a target protein. This enantioselectivity is a well-established phenomenon in medicinal chemistry, where one enantiomer often displays the desired therapeutic activity while the other may be inactive or even contribute to off-target effects. mappingignorance.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines, allowing for the creation of up to four new contiguous stereocenters with high stereo- and regioselectivity. mappingignorance.org

Furthermore, substitutions on the pyrrolidine nitrogen or on the carbon atoms of the ring can significantly impact potency and selectivity. For example, in a series of transforming growth factor-beta type I receptor kinase (TβR-I) inhibitors based on a 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold, the nature of the substituent on the pyrrolidine ring was found to influence selectivity against other kinases like p38 MAP kinase. nih.gov Phenyl substituents generally conferred greater selectivity compared to quinoline-4-yl moieties. nih.gov

The following table illustrates the hypothetical influence of pyrrolidine stereochemistry and substitution on compound potency.

| Compound ID | Pyrrolidine Stereochemistry | N-substituent | Relative Potency |

| 2a | (S) | Methyl | High |

| 2b | (R) | Methyl | Low |

| 2c | (S) | Ethyl | Moderate |

| 2d | (S) | Benzyl | High |

Role of Linker Modifications and Hybrid Molecule Design in Activity Modulation

The design of hybrid molecules, which combine two or more pharmacophoric scaffolds into a single entity, is a well-established strategy in drug discovery to enhance affinity, improve selectivity, and overcome drug resistance. acs.orgnih.gov In the context of this compound, the linkage between the pyrazole and pyrrolidine rings, as well as the covalent attachment of other pharmacophores, can be systematically modified to modulate biological activity.

The concept of bioisosteric replacement is often employed in linker design. cambridgemedchemconsulting.com Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. By replacing a part of the molecule with a bioisostere, it is possible to improve pharmacokinetic properties, reduce toxicity, or fine-tune the biological activity. For instance, the pyrazole ring itself can be considered a bioisostere of other five-membered heterocycles like thiazole, triazole, or imidazole (B134444). nih.gov Studies on cannabinoid receptor antagonists have shown that replacing the pyrazole ring with an imidazole ring can lead to compounds with potent in vivo activity. nih.gov

Rational Design Principles for Optimizing Biological Potency and Target Selectivity

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the principles of molecular recognition. nih.gov For the this compound scaffold, several rational design principles can be applied to optimize potency and selectivity.

A key strategy is the use of bioisosteric replacements to modulate the physicochemical properties of the molecule. cambridgemedchemconsulting.com For example, replacing a hydrogen atom with fluorine can alter the electronic properties and metabolic stability of a compound without significantly changing its size. The replacement of a phenyl group with other aromatic or heteroaromatic rings, such as pyridyl or thiophene, can introduce new hydrogen bonding opportunities or alter the hydrophobic interactions with the target protein. nih.gov

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is another powerful approach. If the crystal structure of the target protein in complex with a ligand is available, it can provide detailed insights into the key interactions that govern binding. This information can then be used to design new analogs with improved affinity and selectivity. For instance, co-crystallization of pyrazole-based inhibitors with the TβR-I receptor kinase domain has revealed the binding mode of these compounds and guided further optimization. nih.gov

The principle of conformational constraint can also be applied to enhance potency and selectivity. By rigidifying the molecule through the introduction of rings or other conformational locks, it is possible to reduce the entropic penalty upon binding and pre-organize the molecule in its bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

For pyrazole and pyrrolidine-containing compounds, various QSAR studies have been conducted to understand the structural requirements for different biological activities. These studies typically involve the calculation of a wide range of molecular descriptors, which quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

For example, 2D and 3D-QSAR studies have been performed on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors. nih.gov These studies identified the electrostatic field as a key descriptor for inhibitory activity and generated contour maps that provide a visual representation of the regions where positive or negative electrostatic potential is favorable for activity. Such models can guide the design of new analogs with improved potency. nih.gov Similarly, QSAR models have been developed for pyrazole derivatives as Janus kinase (JAK) inhibitors, which are important targets for inflammatory diseases. nih.govresearchgate.net These models can be used for virtual screening of compound libraries to identify potential new JAK inhibitors. nih.gov

The development of robust and predictive QSAR models requires a dataset of compounds with a significant range of structural diversity and biological activity. The quality of the model is assessed through various statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.gov

Future Directions and Advanced Research Perspectives for 1 Methyl 3 Pyrrolidin 2 Yl 1h Pyrazole

Emerging Synthetic Strategies for Complex Analog Development

The development of novel analogs of 1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole is crucial for exploring its full therapeutic potential. Recent advancements in synthetic organic chemistry offer innovative strategies to create structurally diverse and complex derivatives.

Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for the synthesis of pyrazole (B372694) derivatives, offering advantages such as enhanced reaction efficiency, improved safety, and scalability. nih.govbohrium.combenthamscience.com This technology allows for precise control over reaction parameters, leading to higher yields and purities. nih.govnih.gov For instance, flow-based syntheses of pyrazoles from vinylidene keto esters and hydrazine (B178648) derivatives have been established, achieving good to very good yields. mdpi.com Two-stage flow processes have also been developed for the synthesis of substituted pyrazoles from acetophenones, demonstrating the versatility of this approach. nih.gov

Photocatalysis: Visible-light photocatalysis presents a green and efficient method for pyrazole synthesis. dntb.gov.ua This strategy often involves the oxidation of hydrazine to diazene (B1210634), which then reacts with suitable Michael acceptors. dntb.gov.ua This method is environmentally friendly, utilizing air as the terminal oxidant and proceeding under mild conditions. dntb.gov.ua

Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. The synthesis of functionalized pyrazoles can be achieved through the reaction of hydrazines, nitriles, and other substrates in the presence of a catalyst. nih.gov These reactions are often atom-economical and can be used to generate large libraries of compounds for screening. nih.gov

Novel Cyclization and Functionalization Techniques: Research continues to uncover novel methods for the construction and functionalization of the pyrazole and pyrrolidine (B122466) rings. This includes the use of innovative catalysts, such as nanocatalysts, to improve reaction rates and selectivity. globalresearchonline.net Strategies for the synthesis of spiro-pyrrolidine derivatives and other complex fused systems are also being actively explored. researchgate.net

| Synthetic Strategy | Key Advantages | Representative Reaction Types | Potential Application for this compound Analogs |

|---|---|---|---|

| Flow Chemistry | Enhanced efficiency, safety, scalability, precise control. nih.govbohrium.combenthamscience.com | Cyclocondensation of vinylidene keto esters and hydrazines; tandem synthesis from acetophenones. nih.govmdpi.com | Rapid generation of a library of substituted pyrazole-pyrrolidine analogs for structure-activity relationship (SAR) studies. |

| Visible-Light Photocatalysis | Green, environmentally friendly, mild reaction conditions. dntb.gov.ua | Aerobic annulation via oxidation of hydrazine to diazene and reaction with Michael acceptors. dntb.gov.ua | Synthesis of analogs with novel substitution patterns under sustainable conditions. |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, molecular complexity in a single step. nih.gov | Condensation of hydrazines, nitriles, and other substrates. nih.gov | Efficient construction of highly functionalized and diverse pyrazole-pyrrolidine scaffolds. |

Integration of Advanced Computational Approaches in Compound Design and Optimization

Computational methods are indispensable in modern drug discovery for the rational design and optimization of lead compounds. For this compound, these approaches can accelerate the identification of potent and selective analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions. nih.gov Molecular docking studies on pyrazole derivatives have been used to identify potential inhibitors of various targets, including fungal 14-alpha demethylase, receptor tyrosine kinases, and protein kinases. nih.govnih.gov For analogs of this compound, docking could be employed to screen virtual libraries against specific biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. bohrium.com These models can predict the activity of newly designed compounds, guiding the synthesis of more potent analogs. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to pyrrolidine derivatives to understand the structural requirements for inhibitory activity. hilarispublisher.com

In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. In silico tools can predict these properties early in the drug discovery process, helping to prioritize compounds with favorable pharmacokinetic and safety profiles. benthamscience.com For pyrazole and pyrrolidine derivatives, computational ADMET prediction has been used to assess properties like oral bioavailability and potential toxicity. dntb.gov.uahilarispublisher.com

| Computational Approach | Primary Function | Application Example for Pyrazole/Pyrrolidine Derivatives | Potential Impact on this compound Research |

|---|---|---|---|

| Molecular Docking | Predicts ligand-receptor binding modes and affinities. nih.gov | Screening of pyrazole libraries against fungal 14-alpha demethylase and kinases. nih.govnih.gov | Identification of potential biological targets and design of analogs with improved binding. |

| QSAR | Correlates chemical structure with biological activity. bohrium.com | Development of predictive models for the antiproliferative activity of pyrazole derivatives. researchgate.net | Guidance for the rational design of more potent analogs. |

| In Silico ADMET | Predicts pharmacokinetic and toxicity properties. benthamscience.com | Evaluation of oral bioavailability and toxicity profiles of pyrrolidine derivatives. dntb.gov.uahilarispublisher.com | Early-stage selection of candidates with drug-like properties. |

Exploration of Novel Molecular Targets and Biological Pathways

The pyrazole scaffold is a versatile pharmacophore that can interact with a wide range of biological targets. nih.govglobalresearchonline.net Identifying novel targets and understanding the biological pathways modulated by this compound and its analogs is a key area for future research.

Kinase Inhibition: Many pyrazole-containing compounds are potent kinase inhibitors, targeting enzymes like EGFR, JAK1, and PAK. nih.govacs.org These kinases are often implicated in cancer and inflammatory diseases. nih.govmdpi.com Further investigation could reveal if analogs of this compound can selectively inhibit specific kinases, offering new therapeutic opportunities.

Enzyme Inhibition: Beyond kinases, pyrazole derivatives have been shown to inhibit other enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in metabolic disorders, and thrombin, a key enzyme in the coagulation cascade. nih.govnih.gov Pyrrolidine-pyrazole ureas have been identified as potent and selective inhibitors of 11β-HSD1. nih.gov

Antimicrobial Targets: The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated activity against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov A potential target in M. tuberculosis is MmpL3, a protein involved in cell wall synthesis. nih.gov

Central Nervous System (CNS) Targets: The structural features of pyrazole and pyrrolidine moieties make them suitable candidates for targeting CNS receptors and enzymes. For example, some pyrazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

Development of Multi-target Agents and Molecular Hybrid Scaffolds

The complexity of many diseases has led to the development of multi-target drugs that can modulate multiple biological pathways simultaneously. The this compound scaffold is an excellent starting point for the design of such agents through molecular hybridization.

Molecular Hybridization: This strategy involves combining two or more pharmacophores into a single molecule to create a hybrid compound with a desired multi-target profile. Pyrazole scaffolds have been hybridized with other heterocyclic systems like quinoline, pyrazoline, and benzimidazole (B57391) to generate compounds with dual antimicrobial and anticancer activities, or combined anti-inflammatory and COX-2 inhibitory effects. nih.govbohrium.comnih.gov

Dual-Action Inhibitors: By carefully designing analogs of this compound, it may be possible to create dual inhibitors of different target classes. For instance, a compound could be designed to inhibit both a kinase and another enzyme involved in a complementary signaling pathway, potentially leading to synergistic therapeutic effects. frontiersin.org Pyrazole-based hybrids have been explored as dual COX/LOX inhibitors for enhanced anti-inflammatory activity. frontiersin.org

Application of Systems Biology and Omics Data in Preclinical Characterization

Systems biology and omics technologies (genomics, proteomics, metabolomics) offer a holistic approach to understanding the effects of a drug candidate on a biological system. These approaches can be invaluable in the preclinical characterization of this compound and its analogs.

Target Identification and Validation: Omics data can help to identify the molecular targets of a compound by observing changes in gene expression, protein levels, or metabolite concentrations in response to treatment. For example, whole-genome sequencing of resistant mutants has been used to identify MmpL3 as a potential target for a series of pyrazole compounds. nih.gov

Pathway Analysis: By analyzing large-scale omics datasets, researchers can identify the biological pathways that are most significantly affected by a compound. This can provide insights into its mechanism of action and potential off-target effects. nih.gov This approach has been used to understand the pathways associated with cancer drug response. nih.gov

Biomarker Discovery: Omics data can also be used to identify biomarkers that can predict a patient's response to a particular drug. This is a crucial step towards personalized medicine, allowing for the selection of patients who are most likely to benefit from a given therapy. nih.gov

Q & A

Q. What are the common synthetic routes for 1-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, pyrazole derivatives are often synthesized via cyclization reactions using hydrazines and diketones or via four-component reactions involving arylcarbohydrazides, acetylenedicarboxylates, and isocyanides under neutral conditions . Optimization includes adjusting solvent systems (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., acetic acid for cyclization). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity, as noted in purity specifications for related compounds .

Q. How is the purity and structural integrity of this compound confirmed?

- Methodological Answer : Purity is assessed using HPLC (C18 column, methanol/water mobile phase) and TLC. Structural confirmation relies on spectroscopic methods:

- 1H/13C NMR : Peaks for the pyrrolidine ring (δ 1.5–3.0 ppm for protons, δ 20–50 ppm for carbons) and pyrazole moiety (δ 6.0–8.0 ppm for aromatic protons) .

- Mass Spectrometry : Molecular ion peaks at m/z 165.24 (C9H15N3) .

- Elemental Analysis : Matches theoretical C (65.43%), H (9.15%), N (25.42%) .

Advanced Research Questions

Q. How does tautomerism influence the reactivity and biological activity of this compound?

- Methodological Answer : Pyrazole tautomerism (e.g., 1H- vs. 2H- forms) can alter electronic properties and binding affinity. For example, tautomeric equilibria in fluorophenyl-pyrazole derivatives were resolved via X-ray crystallography, revealing distinct hydrogen-bonding networks . Computational studies (DFT at B3LYP/6-31G* level) predict the dominant tautomer’s stability, guiding drug design by correlating tautomeric form with receptor interactions .

Q. What strategies are employed to functionalize the pyrrolidine ring in this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Functionalization often targets the pyrrolidine nitrogen or α-carbons:

- Boronation : Suzuki-Miyaura coupling using pinacol boronate esters (e.g., 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) enables aryl/heteroaryl introductions .

- N-Alkylation : Reaction with alkyl halides (e.g., ethyl iodide) in DMF/K2CO3 yields N-alkylated derivatives for probing steric effects .

- Spirocyclic Derivatives : Condensation with ketones (e.g., cyclohexanone) forms spiro-piperidine hybrids, assessed via single-crystal XRD for conformational analysis .

Q. How are computational methods applied to predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (~2.1), PSA (~35 Ų), and CNS permeability (low due to pyrrolidine’s polarity) .

- Docking Studies : AutoDock Vina models interactions with targets (e.g., kinase enzymes), using PyRx for binding pose optimization and MD simulations (GROMACS) for stability assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.